molecular formula C7H9N3 B15271612 4-ethynyl-1,3-dimethyl-1H-pyrazol-5-amine

4-ethynyl-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B15271612
M. Wt: 135.17 g/mol
InChI Key: NGNHRVCREYXWFV-UHFFFAOYSA-N
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Description

4-ethynyl-1,3-dimethyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethynyl group at position 4 and methyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-1,3-dimethyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the alkylation of 3,5-dimethylpyrazole with an ethynylating agent. The reaction typically proceeds under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide, and an ethynylating agent like ethynyl bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-ethynyl-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction can produce alkanes. Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

4-ethynyl-1,3-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethynyl-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethynyl-1,3-dimethyl-1H-pyrazol-5-amine is unique due to the presence of both ethynyl and amino groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

4-ethynyl-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C7H9N3/c1-4-6-5(2)9-10(3)7(6)8/h1H,8H2,2-3H3

InChI Key

NGNHRVCREYXWFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C#C)N)C

Origin of Product

United States

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